molecular formula C15H22N2O2 B4930417 N-(tert-butyl)-4-(butyrylamino)benzamide

N-(tert-butyl)-4-(butyrylamino)benzamide

Cat. No.: B4930417
M. Wt: 262.35 g/mol
InChI Key: SVYTVBASUKYBGJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(butyrylamino)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen of the benzamide core and a butyrylamino substituent at the para position of the benzene ring. The butyrylamino group (-NHCOC₃H₇) introduces a four-carbon acyl chain, which enhances hydrophobicity and may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

4-(butanoylamino)-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-6-13(18)16-12-9-7-11(8-10-12)14(19)17-15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYTVBASUKYBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Histone Deacetylase Inhibition

Overview
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs have been identified as potential therapeutic agents for cancer and other diseases due to their ability to promote gene expression associated with cell differentiation and apoptosis.

N-(tert-butyl)-4-(butyrylamino)benzamide as an HDAC Inhibitor
Research indicates that compounds similar to this compound exhibit significant HDAC inhibitory activity. For instance, studies have shown that various benzamide derivatives can lead to increased acetylation of histones, thereby influencing gene expression linked to cancer cell proliferation and survival .

Case Study: Cancer Treatment
A notable case study involved the use of similar benzamide derivatives in treating acute promyelocytic leukemia (APL). The combination of HDAC inhibitors with retinoic acid has shown promising results in enhancing therapeutic efficacy . The structural characteristics of this compound may contribute to its effectiveness as an HDAC inhibitor.

Neurodegenerative Disease Applications

Mechanism of Action
Benzamide compounds have been investigated for their neuroprotective properties. They may exert their effects by modulating the activity of neurotransmitter systems and protecting against neurotoxicity induced by various agents.

Research Findings
Studies have demonstrated that certain benzamide derivatives can prevent dopamine depletion in models of Parkinson's disease, indicating their potential role in neuroprotection . The specific activity of this compound in this context remains to be fully elucidated but suggests a pathway for future research.

Organic Synthesis Applications

Synthetic Utility
this compound serves as a versatile building block in organic synthesis. Its structure allows for functionalization that can lead to the development of more complex molecules.

Example Reactions
The compound can be utilized in various synthetic pathways, including:

  • Amidation Reactions: It can participate in amidation reactions to form new amide bonds, expanding the library of potential pharmaceutical agents.
  • Modification Reactions: The tert-butyl group provides steric hindrance that can be exploited to control reaction pathways and selectivity during synthesis .

Summary of Applications

Application AreaDescriptionReferences
Histone Deacetylase InhibitionPromotes gene expression linked to differentiation and apoptosis; potential cancer treatment.
Neurodegenerative DiseasesPotential neuroprotective effects; may prevent dopamine depletion in Parkinson's disease models.
Organic SynthesisVersatile building block for functionalization and amidation reactions.

Comparison with Similar Compounds

Core Structural Features

The tert-butyl-benzamide scaffold is a common motif in medicinal and industrial chemistry due to its steric bulk and lipophilicity. Key analogs include:

Compound Name Substituent at Para Position Key Structural Differences
4-Amino-N-(tert-butyl)benzamide -NH₂ Lacks the butyryl group; simpler structure
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzamide -C₆H₄-(tert-butyl) Dual tert-butyl groups; increased steric hindrance
N-(4-(tert-butyl)phenyl)benzamide -C₆H₄-(tert-butyl) Similar tert-butyl group but on phenyl ring
4-tert-butyl-N-{4-[(thiazol-2-yl)sulfamoyl]phenyl}benzamide -C₆H₄-SO₂NH-thiazole Sulfamoyl-thiazole moiety; enhanced polarity

Key Observations :

  • Compounds with dual tert-butyl groups (e.g., 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzamide) exhibit higher lipophilicity, which may reduce aqueous solubility but enhance binding to hydrophobic targets .

Comparative Yields of Analogous Compounds

Compound Synthetic Yield Method
tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate 90% Boc protection of amine
3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide 41% Multi-step amidation
N-(4-(tert-butyl)phenyl)benzamide 51% Reductive transamidation

Key Insight: Yields for benzamide derivatives vary widely (17–93%) depending on steric hindrance and reaction conditions . The target compound’s synthesis may face challenges due to the bulky tert-butyl group and butyrylamino substitution.

Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight Solubility (Predicted)
N-(tert-butyl)-4-(butyrylamino)benzamide ~263.3 g/mol Low in water; soluble in DMSO
4-Amino-N-(tert-butyl)benzamide 192.3 g/mol Moderate in polar solvents
4-(tert-Butyl)-N-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide 387.4 g/mol Likely DMSO-soluble

Notes:

  • The butyrylamino group increases molecular weight by ~71 g/mol compared to the amino analog, reducing solubility in aqueous media but enhancing lipid bilayer penetration .
  • DMSO and surfactants like Pluronic F-127 are commonly used to solubilize hydrophobic benzamides .

Industrial Relevance

  • Material Science : tert-butyl benzamides are intermediates in polymer synthesis due to their stability and solubility in organic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-butyl)-4-(butyrylamino)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of tert-butylamine to a benzamide core. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt to link 4-aminobenzoic acid derivatives with tert-butylamine under inert conditions (N₂ atmosphere) to prevent oxidation .
  • Butyrylation : Introduce the butyryl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DCM or THF) and catalysts such as DMAP .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95% by HPLC) .
    • Critical Variables : Temperature (0–25°C for butyrylation), solvent polarity, and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yields (reported 60–85%) .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR should show peaks for tert-butyl (δ 1.3 ppm, singlet, 9H), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 6.5–7.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 277.2 (C₁₅H₂₁N₂O₂⁺) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>98%) and retention time consistency .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Degradation Risks :

  • Hydrolysis : The amide bond is susceptible to acidic/basic conditions. Store at pH 6–8 in anhydrous solvents (e.g., DMSO) at –20°C .
  • Thermal Decomposition : Avoid temperatures >40°C; DSC/TGA data indicate decomposition onset at 150°C .
    • Handling : Use amber vials to prevent photodegradation and argon blankets for oxygen-sensitive steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

  • Root Causes :

  • Impurity Profiles : Side reactions (e.g., over-alkylation) may occur if coupling agents are not freshly prepared. Monitor by TLC and adjust reagent equivalents .
  • Solvent Effects : Polar aprotic solvents (DMF) may improve solubility but risk byproduct formation. Compare yields in DCM vs. THF .
    • Mitigation : Optimize via DoE (Design of Experiments) to assess interactions between temperature, solvent, and catalyst load .

Q. What mechanistic insights explain the compound’s reactivity in biological assays?

  • Hypothesized Pathways :

  • Enzyme Inhibition : The tert-butyl group enhances lipophilicity, potentially aiding membrane penetration. Molecular docking studies suggest interactions with kinase ATP-binding pockets .
  • Metabolic Stability : The butyrylamino moiety may resist cytochrome P450 oxidation, as inferred from microsomal assays .
    • Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) and LC-MS/MS for metabolite profiling .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Strategy :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., trifluoromethyl, ethoxy) on the benzamide ring. Evaluate via IC₅₀ assays .
  • Functional Group Swaps : Replace the tert-butyl group with cyclopropyl or isopropyl to study steric effects on bioactivity .
    • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Data Contradiction Analysis

Q. Why do different studies report varying biological potencies for this compound?

  • Potential Factors :

  • Assay Conditions : Discrepancies in cell line viability (e.g., HeLa vs. HEK293) or serum concentration in media .
  • Batch Variability : Impurity levels (e.g., residual DMF) may affect results. Validate purity via ¹H NMR integration .
    • Resolution : Standardize protocols (e.g., MTT assay with 10% FBS) and cross-validate using orthogonal methods (e.g., flow cytometry) .

Methodological Tables

Parameter Synthetic Condition A Synthetic Condition B
SolventDCMTHF
Temperature0°C → RTRT
CatalystDMAPNone
Yield72%85%
Purity (HPLC)93%98%
Analytical Technique Key Data for Structural Confirmation
¹H NMRδ 1.3 (s, 9H, tert-butyl), δ 7.8 (d, J=8 Hz, ArH)
ESI-MSm/z 277.2 [M+H]⁺
HPLC Retention Time6.8 min (C18, 60% acetonitrile)

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